1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzene with bromopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation and Reduction Reactions: Products include alcohols and ketones.
Scientific Research Applications
1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 1-(2,6-Difluorophenyl)-3-bromopropan-1-one
- 1-(2,6-Dichlorophenyl)-3-bromopropan-1-one
- 1-(2,6-Dimethoxyphenyl)-3-bromopropan-1-one
Comparison: 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H7BrF6O3 |
---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2 |
InChI Key |
AIZRSCPZDMWLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)CCBr)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.